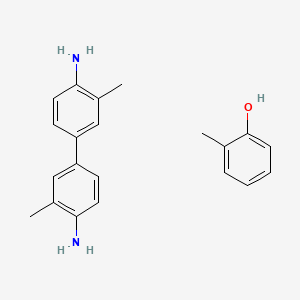
4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol is a complex organic compound with significant applications in various fields This compound is known for its unique structure, which includes both aniline and phenol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol typically involves multi-step organic reactions. One common method includes the nitration of 2-methylphenol followed by reduction to obtain the amino derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic conditions.
Major Products
The major products formed from these reactions include various substituted aniline and phenol derivatives, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Industry: Utilized in the production of polymers and resins, contributing to material science advancements.
Wirkmechanismus
The mechanism of action of 4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol involves its interaction with cellular components. It is known to induce cytochrome P450 enzymes, particularly CYP1A1, which leads to the formation of reactive electrophilic species that can bind to DNA and form adducts . This interaction can result in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-hydroxytoluene
- 4-Amino-m-cresol
- 4-Hydroxy-2-methylaniline
Comparison
Compared to these similar compounds, 4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol exhibits unique reactivity due to the presence of both aniline and phenol groups. This dual functionality allows for a broader range of chemical reactions and applications, particularly in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C21H24N2O |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
4-(4-amino-3-methylphenyl)-2-methylaniline;2-methylphenol |
InChI |
InChI=1S/C14H16N2.C7H8O/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;1-6-4-2-3-5-7(6)8/h3-8H,15-16H2,1-2H3;2-5,8H,1H3 |
InChI-Schlüssel |
LOAWCZVVIQTVPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1O.CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



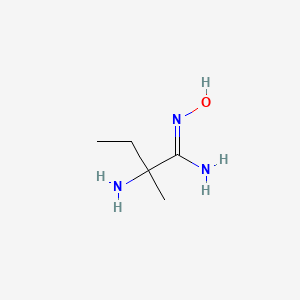
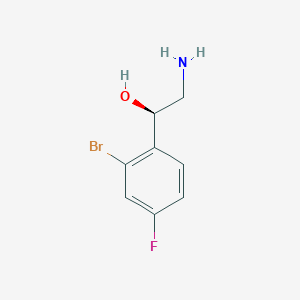

![5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid](/img/structure/B13082863.png)
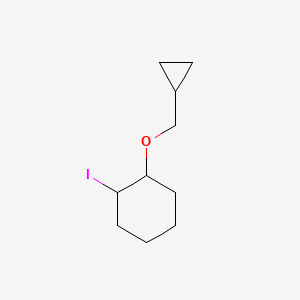
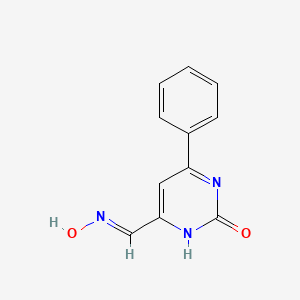
![2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13082881.png)
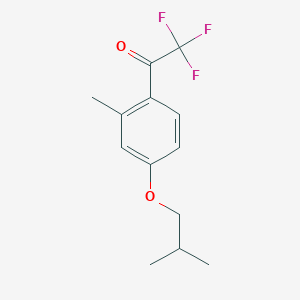
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13082894.png)

![4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide](/img/structure/B13082898.png)

![1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine](/img/structure/B13082914.png)
